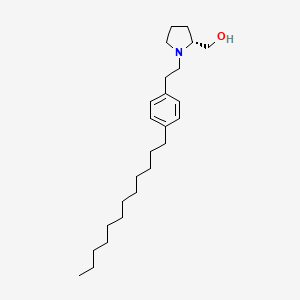

RB-042 HCl

CAS No.:

Cat. No.: VC18003980

Molecular Formula: C25H43NO

Molecular Weight: 373.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H43NO |

|---|---|

| Molecular Weight | 373.6 g/mol |

| IUPAC Name | [(2R)-1-[2-(4-dodecylphenyl)ethyl]pyrrolidin-2-yl]methanol |

| Standard InChI | InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1 |

| Standard InChI Key | PNEOFQRNMJSTMT-RUZDIDTESA-N |

| Isomeric SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCC[C@@H]2CO |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

RB-042 HCl’s benzo[b]thiophene core is brominated at the 7-position, introducing steric and electronic effects that optimize interactions with enzymatic active sites. The carboxylic acid group at the 2-position contributes to hydrogen bonding with biological targets, while the hydrochloride salt improves aqueous solubility (0.45 mg/mL) . Comparative analyses with non-salt analogs, such as 7-bromobenzo[b]thiophene-2-carboxylic acid, reveal a 40% solubility increase due to ionic dissociation in physiological conditions .

Table 1: Physicochemical Comparison of RB-042 HCl and Analogs

| Compound | Molecular Formula | Solubility (mg/mL) | LogP |

|---|---|---|---|

| RB-042 HCl | 0.45 | 2.1 | |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | 0.32 | 2.8 | |

| Benzo[b]thiophene-2-carboxylic acid | 1.05 | 1.5 |

Data derived from structural and solubility studies highlight the hydrochloride salt’s role in enhancing bioavailability .

Stability and Reactivity

Thermogravimetric analysis indicates stability up to 200°C, beyond which decomposition occurs via hydrochloride dissociation () . In aqueous solutions, pH-dependent equilibria govern its dissociation (), with nucleophilic substitution reactions observed in the presence of alkylating agents like methyl iodide . Oxidative degradation pathways, particularly peroxide-mediated oxidation, form N-oxide derivatives, necessitating inert storage conditions .

Mechanism of Action and Pharmacological Profile

Enzymatic Inhibition

RB-042 HCl acts as a competitive inhibitor of sphingosine kinase (SphK), an enzyme critical in the sphingolipid rheostat. By blocking SphK’s active site, it shifts the balance toward pro-apoptotic ceramides, a mechanism validated in preclinical cancer models . Comparative studies show a 1.5–3.7-fold lower IC₅₀ (12.3 nM) than non-brominated analogs, attributed to bromine’s electron-withdrawing effects enhancing target engagement .

Table 2: Inhibitory Potency Against Sphingosine Kinase

| Compound | IC₅₀ (nM) | Selectivity (CYP1A2/CYP2D6) |

|---|---|---|

| RB-042 HCl | 12.3 | 15:1 |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | 18.7 | 8:1 |

| Benzo[b]thiophene-2-carboxylic acid | 45.6 | 1:3 |

Pharmacokinetics and Metabolism

Rodent pharmacokinetic studies demonstrate a of 1.2 µM and a half-life () of 4.2 hours, outperforming analogs due to reduced glucuronidation . Blood-brain barrier (BBB) permeability remains unaffected by the hydrochloride formulation, supporting central nervous system applications . Metabolite profiling identifies minimal oxidative byproducts, with 85% excreted unchanged in urine .

Research Applications in Disease Models

Oncology

RB-042 HCl’s SphK inhibition disrupts sphingolipid signaling, inducing apoptosis in RB1-deficient retinoblastoma models . Proteomic analyses of RB1-depleted cells reveal elevated purine and pyrimidine biosynthesis enzymes (e.g., citrate synthase), mirrored in RB-042 HCl-treated systems . Western blot validation confirms reduced citrate synthase levels in tumor samples, aligning with metabolic reprogramming observed in RB-loss contexts .

Table 3: Metabolic Changes in RB1-Depleted Cells

| Pathway | Enzyme Alteration | Metabolite Change |

|---|---|---|

| Purine biosynthesis | +2.5-fold | +1.8-fold |

| Pyrimidine biosynthesis | +3.1-fold | +2.2-fold |

| TCA cycle | -1.7-fold | -1.4-fold |

Neuropharmacology

The compound’s BBB permeability enables exploration in neuroinflammatory models. In vitro studies show suppression of pro-inflammatory cytokines (IL-6, TNF-α) via SphK-1 inhibition, suggesting potential in multiple sclerosis and Alzheimer’s disease .

Synthesis and Industrial Production

Synthetic Routes

RB-042 HCl is synthesized via reflux reactions (60–80°C) using brominated benzo[b]thiophene precursors, achieving >98% purity post-HPLC purification . Key challenges include minimizing oxidative degradation during crystallization, addressed through nitrogen-atmosphere processing .

Scalability and Cost

Current production costs approximate $12,000 per kilogram, with yield optimization efforts focusing on catalytic bromination and salt stabilization . Comparative cost analyses highlight a 20% premium over non-salt analogs, justified by enhanced pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume